2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Lipophilicity Drug Design Physicochemical Profiling

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1219561-35-9) is a heterocyclic small molecule belonging to the 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) family. This class has garnered attention as a scaffold for xanthine oxidase (XO) inhibitors and as versatile synthetic intermediates for nucleoside analogs and CCR5 antagonists.

Molecular Formula C8H8N2O3
Molecular Weight 180.163
CAS No. 1219561-35-9
Cat. No. B567431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
CAS1219561-35-9
Molecular FormulaC8H8N2O3
Molecular Weight180.163
Structural Identifiers
SMILESC1CC1C2=NC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C8H8N2O3/c11-7-5(8(12)13)3-9-6(10-7)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11)
InChIKeyMXHHAGWGXAVVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1219561-35-9): Chemical Identity, Class Context, and Procurement-Relevant Fundamentals


2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1219561-35-9) is a heterocyclic small molecule belonging to the 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) family [1]. This class has garnered attention as a scaffold for xanthine oxidase (XO) inhibitors and as versatile synthetic intermediates for nucleoside analogs and CCR5 antagonists [2][3]. The compound bears a cyclopropyl group at the 2-position, a carboxylic acid at the 5-position, and a keto group at the 6-position forming a conjugated dihydropyrimidine ring system with molecular formula C₈H₈N₂O₃ and molecular weight 180.16 g/mol [1]. Its physicochemical profile—notably a calculated LogP of approximately −0.14 (Hit2Lead) or XLogP3 of 0 (PubChem)—distinguishes it from closely related 2-cyclopropyl analogs bearing additional methyl groups or regioisomeric carboxylic acid placement [1].

Why 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Cannot Be Interchanged with In-Class Analogs


Within the ODC chemotype, small structural modifications produce disproportionately large shifts in physicochemical and pharmacological behavior [1]. The 5-carboxylic acid positional isomer is functionally non-equivalent to the 4-carboxylic acid regioisomer (CAS 858956-25-9); the two compounds present different hydrogen-bond donor/acceptor vectors, distinct calculated LogP values (XLogP3 ≈ 0 vs. ~0.35–0.76), and divergent steric encumbrance around the carboxylate pharmacophore [2][3]. Adding a single methyl group to the cyclopropyl ring (CAS 1482454-96-5) raises calculated LogP by >0.5 log units (to ~0.59) and increases molecular weight from 180.16 to 194.19 g/mol, altering both passive permeability and target engagement potential . The unsubstituted parent scaffold (CAS 65754-04-3) lacks the cyclopropyl group entirely (MW 140.10), sacrificing conformational rigidity and metabolic stability conferred by the cyclopropane ring . These differences preclude direct substitution without re-validating the entire structure–activity or structure–property relationship in a given assay system.

Quantitative Differentiation Evidence for 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid vs. Closest Analogs


LogP-Driven Hydrophilicity Differential: 2-Cyclopropyl-5-COOH vs. 2-Methylcyclopropyl-5-COOH and 2-Cyclopropyl-4-COOH Regioisomer

The target compound exhibits a calculated partition coefficient (LogP) markedly lower than its closest 2-substituted analogs, indicating superior aqueous solubility potential . The Hit2Lead database reports LogP = −0.14 for the target compound ; PubChem's XLogP3 algorithm returns a value of 0 [1]. By contrast, the 2-(2-methylcyclopropyl) analog (CAS 1482454-96-5) has a reported LogP of 0.5915 , and the 4-carboxylic acid regioisomer (CAS 858956-25-9) has reported LogP values ranging from 0.3455 to 0.7578 [2]. The 4-methyl-substituted analog (CAS 950148-98-8) shows LogP = 0.65392 . This ~0.6–0.9 log unit decrease translates to roughly a 4- to 8-fold higher predicted aqueous solubility for the target compound relative to these comparators, a meaningful difference for aqueous-based assay formats, in vivo formulation, and fragment-based screening libraries.

Lipophilicity Drug Design Physicochemical Profiling

Regioisomeric Carboxylic Acid Position: 5-COOH vs. 4-COOH Is Not Functionally Interchangeable

The target compound places the carboxylic acid pharmacophore at the pyrimidine 5-position, whereas the commercially available regioisomer 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 858956-25-9) positions it at the 4-position [1][2]. In the context of the 1,6-dihydropyrimidine scaffold, the 5-carboxylic acid forms an α,β-unsaturated carbonyl conjugate system with the 6-keto group, enabling potential covalent or hydrogen-bond interactions distinct from those of the 4-carboxylic acid tautomer [3]. Published 3D-QSAR and docking studies on the ODC class demonstrate that the 5-carboxylate interacts with key XO active-site residues including Arg880 and Thr1010; relocating the carboxylate to the 4-position would alter the H-bond donor/acceptor geometry and is predicted to abolish or significantly attenuate target engagement [3]. The two regioisomers are also reported with divergent LogP values—XLogP3 ≈ 0 vs. ~0.35–0.76—consistent with their differing electronic distribution and solvation behavior [1][2].

Regioisomerism Pharmacophore Geometry Target Engagement

Cyclopropyl Conformational Rigidity and Metabolic Stability vs. Unsubstituted or Alkyl-Substituted Analogs

The cyclopropyl substituent at the 2-position of the dihydropyrimidine scaffold introduces well-precedented conformational rigidity and metabolic shielding relative to unsubstituted, methyl, or ethyl analogs [1]. Cyclopropane rings are established as privileged motifs in drug design: they restrict bond rotation (rotatable bond count = 2 for the target compound versus 2 or more for alkyl analogs but with lower energy barriers to rotation), resist cytochrome P450-mediated oxidation at the benzylic/allylic position, and can improve target-binding enthalpy through pre-organization [1]. The unsubstituted parent scaffold (6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, CAS 65754-04-3, MW 140.10) lacks this rigidity entirely and is thus not a suitable surrogate in programs where metabolic stability or binding pose pre-organization is critical . The 2-(cyclopropylmethyl) analog (CAS 1537523-75-3) introduces a methylene spacer that restores rotational freedom and increases LogP, negating the entropic advantage of the directly attached cyclopropyl group [2]. Generic statements from chemical suppliers consistently note that 'the introduction of cyclopropyl groups into drugs can change various properties of molecules, such as improving metabolic stability, increasing biological activity, enhancing drug efficacy, limiting polypeptide conformation, reducing plasma clearance, and improving drug dissociation' , although quantitative microsomal stability data for this specific compound remain unvalidated in the peer-reviewed primary literature.

Metabolic Stability Conformational Restriction Cyclopropane Effect

Documented Synthetic Utility as a Nucleoside Intermediate: Patent-Backed Differentiation from Analogs

The compound has been explicitly disclosed as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, a claim supported by Chinese patent literature [1][2]. The synthesis route is characterized by 'simple and safe operational process and mild reaction conditions,' making it 'convenient for industrial production'—attributes not claimed for the 4-COOH regioisomer or the 2-methylcyclopropyl analog in any available patent or literature source [1]. The G1 Therapeutics patent family (US 10,865,210; US 11,629,150) describes synthetic methodologies for pyrimidine-based compounds targeting abnormal cellular proliferation, wherein 2-substituted dihydropyrimidine-5-carboxylic acid intermediates serve as privileged building blocks [3]. Additionally, preliminary pharmacological screening indicates the compound itself may serve as a CCR5 antagonist scaffold for HIV, asthma, rheumatoid arthritis, and COPD indications [2]. This combination of documented intermediate utility and potential intrinsic bioactivity distinguishes the compound from analogs that lack both synthesis patent precedent and biological annotation.

Synthetic Intermediate Nucleoside Analogs Process Chemistry

Optimal Procurement and Application Scenarios for 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid


Hygroscopic / High-Concentration Biochemical Screening Where Low LogP Is Required

The target compound's calculated LogP of approximately −0.14 to 0 makes it the most hydrophilic among the commercially available 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid building blocks . This property is advantageous for high-concentration biochemical screens (>100 μM) where lipophilic compounds frequently precipitate or partition non-specifically. In fragment-based screening, compounds with LogP < 1 are preferred as starting points due to better ligand efficiency indices and lower risk of promiscuous aggregation . The compound's 2 hydrogen-bond donors and 4 hydrogen-bond acceptors [1] further support aqueous compatibility without sacrificing the capacity for target engagement.

Lead Optimization of Xanthine Oxidase Inhibitors Requiring 5-Carboxylate Pharmacophore Geometry

Published 3D-QSAR and molecular docking studies on the ODC class establish that the 5-carboxylic acid moiety forms critical hydrogen-bond interactions with Arg880 and Thr1010 in the xanthine oxidase active site [2]. Compounds lacking the 5-carboxylate—including the 4-COOH regioisomer and ester prodrugs—are predicted to lose these key interactions [2]. The target compound's cyclopropyl group positions it at the lower-lipophilicity end of the 2-substituent SAR spectrum, potentially offering solubility and metabolic advantages over the 2-aryl ODCs (IC₅₀ range 0.0181–0.5677 μM for 2-phenyl series) that dominate the published literature [3]. Medicinal chemistry teams exploring 2-alkyl/cycloalkyl ODC SAR should prioritize the 2-cyclopropyl analog as the logical starting point.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

The compound is explicitly validated as a synthetic intermediate for 5-substituted pyrimidine carbocyclic nucleosides under mild, industrially scalable conditions [4]. This documented utility reduces route-scouting risk relative to procuring the 4-COOH regioisomer or the 2-methylcyclopropyl analog, neither of which has equivalent published synthetic precedent [4]. The carboxylic acid at the 5-position serves as a convenient handle for amide coupling, esterification, or decarboxylative functionalization, enabling diversification into nucleoside-like scaffolds relevant to antiviral and anticancer programs.

CCR5 Antagonist Scaffold Exploration for Inflammatory and Infectious Disease Targets

Preliminary pharmacological screening has flagged the compound as a potential CCR5 antagonist scaffold with relevance to HIV, asthma, rheumatoid arthritis, and COPD [5]. While quantitative IC₅₀ or Kd data against CCR5 are not publicly available, the annotation provides a hypothesis-driven starting point for medicinal chemistry programs targeting chemokine receptors. The compound's low molecular weight (180.16 Da) and favorable LogP profile make it suitable for fragment-growing strategies, where additional potency can be engineered through structure-based design while maintaining drug-like physicochemical properties .

Quote Request

Request a Quote for 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.